(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Catalog No.
S827061
CAS No.
1124369-40-9
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Pyrrolidine-3-carboxylic acid hydrochloride

CAS Number

1124369-40-9

Product Name

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

OYCLYMMIZJWYJG-WCCKRBBISA-N

SMILES

C1CNCC1C(=O)O.Cl

Canonical SMILES

C1CNCC1C(=O)O.Cl

Isomeric SMILES

C1CNC[C@H]1C(=O)O.Cl

Asymmetric Synthesis:

The chiral nature of (S)-Pyrrolidine-3-carboxylic acid hydrochloride makes it a valuable building block for the asymmetric synthesis of other chiral compounds. Its carboxylic acid group allows for functionalization and incorporation into various target molecules. Researchers have utilized it in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules requiring specific chirality.PubChem, (S)-Pyrrolidine-3-carboxylic acid:

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C₅H₉ClN₁O₂ and a molecular weight of 145.58 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group at the 3-position. The presence of the hydrochloride indicates that it is in its salt form, which enhances its solubility and stability in various applications. The compound is known for its role in asymmetric synthesis and as a building block in pharmaceutical chemistry.

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which are important in drug development.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of pyrrolidine derivatives.
  • C-H Activation: Recent studies have demonstrated the potential for C(sp³)–H activation, allowing for further functionalization of the pyrrolidine ring .

(S)-Pyrrolidine-3-carboxylic acid hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an:

  • Anticonvulsant: Its structural properties allow it to interact with neurotransmitter systems.
  • Neuroprotective agent: Research indicates that it may protect neurons from oxidative stress.
  • Chiral auxiliary: It is used in asymmetric synthesis to control stereochemistry in drug development.

Several methods exist for synthesizing (S)-Pyrrolidine-3-carboxylic acid hydrochloride:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors, ensuring high stereoselectivity.
  • Chemical Synthesis: Traditional methods involve starting from pyrrolidine followed by carboxylation using carbon dioxide or other carboxylating agents under basic conditions.
  • Resolution of Racemic Mixtures: The racemic mixture of pyrrolidine-3-carboxylic acid can be resolved into its enantiomers using chiral resolving agents.

(S)-Pyrrolidine-3-carboxylic acid hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Agricultural Chemistry: Used in developing agrochemicals with specific modes of action.
  • Material Science: It can be incorporated into polymers or materials requiring specific mechanical properties.

Studies on (S)-Pyrrolidine-3-carboxylic acid hydrochloride have focused on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promise for therapeutic applications.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps predict its pharmacokinetics and potential side effects.

Several compounds share structural similarities with (S)-Pyrrolidine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
(S)-(+)-Pyrrolidine-3-carboxylic Acid1.00Chiral form; used as a chiral auxiliary
(R)-Pyrrolidine-3-carboxylic Acid1.00Enantiomer; different biological activity profile
Pyrrolidine-3-carboxylic Acid Hydrochloride0.97Salt form; enhanced solubility
4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride0.94Additional methyl groups; altered steric properties
1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride0.91Methyl substitution affects reactivity

(S)-Pyrrolidine-3-carboxylic acid hydrochloride stands out due to its specific stereochemistry and its role as a versatile building block in organic synthesis, particularly in pharmaceuticals aimed at treating neurological conditions. Its unique properties and potential applications make it an important compound within medicinal chemistry and related fields.

Dates

Modify: 2023-08-16

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